molecular formula C16H14N2OS3 B2463823 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide CAS No. 2319838-51-0

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide

Cat. No.: B2463823
CAS No.: 2319838-51-0
M. Wt: 346.48
InChI Key: VNEVDHAXTZXQDS-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a nicotinamide core substituted with thiophene rings and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

    Introduction of Thiophene Rings: The thiophene rings are introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acids or thiophene halides.

    Addition of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone: Similar structure but lacks the nicotinamide core.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT):

Uniqueness

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is unique due to its combination of a nicotinamide core with thiophene rings and a methylthio group. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

2-methylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-20-16-12(4-2-7-17-16)15(19)18-14(11-6-9-21-10-11)13-5-3-8-22-13/h2-10,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEVDHAXTZXQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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